2-(2-Bromo-4-fluorophenyl)ethan-1-ol
Overview
Description
2-(2-Bromo-4-fluorophenyl)ethan-1-ol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, along with an ethanol group. This compound is widely used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)ethan-1-ol typically involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2-bromo-4-fluorobenzaldehyde using sodium borohydride in a solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions, and the product is isolated by standard work-up procedures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic hydrogenation, where the aldehyde precursor is hydrogenated in the presence of a palladium catalyst. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-bromo-4-fluorophenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: It can be further reduced to 2-(2-bromo-4-fluorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(2-Bromo-4-fluorophenyl)acetaldehyde.
Reduction: 2-(2-Bromo-4-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-(2-Bromo-4-chlorophenyl)ethanol: Contains a chlorine atom instead of a fluorine atom, leading to variations in its chemical and biological properties.
Uniqueness
2-(2-Bromo-4-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHIUBUCWYRMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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